molecular formula C19H22FN3O3 B042181 Grepafloxacin CAS No. 119914-60-2

Grepafloxacin

Cat. No. B042181
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
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Patent
US06333431B1

Procedure details

0.65 g of 2-methylpiperazine was added to a solution of 0.48 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in 5 ml of N-methyl-2-pyrrolidone, followed by heating at 90° C. for 20 minutes. After distilling off the solvent under reduced pressure, the residue was added with ethanol. The resulting crystals were filtered and recrystallized from ethyl acetate-ethanol to give 231 mg of 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH:8]1([N:11]2[C:20]3[C:15](=[C:16]([CH3:23])[C:17]([F:22])=[C:18](F)[CH:19]=3)[C:14](=[O:24])[C:13]([C:25]([OH:27])=[O:26])=[CH:12]2)[CH2:10][CH2:9]1>CN1CCCC1=O>[CH:8]1([N:11]2[C:20]3[C:15](=[C:16]([CH3:23])[C:17]([F:22])=[C:18]([N:6]4[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]4)[CH:19]=3)[C:14](=[O:24])[C:13]([C:25]([OH:27])=[O:26])=[CH:12]2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)F)F)C)=O)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added with ethanol
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=C(C(=C(C=C12)N1CC(NCC1)C)F)C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 231 mg
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.